Benzoic acid,4-[(fluorosulfonyl)oxy]-,ethyl ester
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Overview
Description
Benzoic acid, 4-[(fluorosulfonyl)oxy]-, ethyl ester: is a chemical compound with the molecular formula C9H9FO5S It is an ester derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group, and the hydroxyl group is substituted with a fluorosulfonyl group
Mechanism of Action
Target of Action
The primary target of Benzoic acid,4-[(fluorosulfonyl)oxy]-,ethyl ester is the 4-4 isozyme of rat liver glutathione S-transferase . This enzyme plays a crucial role in the detoxification process, helping to eliminate potentially harmful substances from the body .
Mode of Action
This compound: acts as a xenobiotic substrate analogue . It interacts with its target, the 4-4 isozyme of rat liver glutathione S-transferase, and upon incubation, it results in a time-dependent inactivation of the enzyme .
Biochemical Pathways
The biochemical pathway affected by This compound is the glutathione S-transferase pathway . The inactivation of the 4-4 isozyme disrupts this pathway, potentially affecting the body’s ability to detoxify certain substances
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound As a xenobiotic substrate analogue, it is likely to be metabolized by the body’s detoxification systems, including the glutathione s-transferase system . These properties can impact the compound’s bioavailability, or the extent and rate at which it reaches its target.
Result of Action
The molecular and cellular effects of This compound ’s action primarily involve the inactivation of the 4-4 isozyme of rat liver glutathione S-transferase . This inactivation disrupts the normal function of this enzyme, potentially affecting the body’s ability to detoxify certain substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-[(fluorosulfonyl)oxy]-, ethyl ester typically involves the esterification of 4-[(fluorosulfonyl)oxy]benzoic acid with ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is purified through recrystallization or distillation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The fluorosulfonyl group in benzoic acid, 4-[(fluorosulfonyl)oxy]-, ethyl ester can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Reduction: The compound can undergo reduction reactions, where the fluorosulfonyl group is reduced to a sulfonyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols; conditions include mild heating and the presence of a base.
Hydrolysis: Acidic or basic conditions; reagents include hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Products include substituted benzoic acid derivatives.
Hydrolysis: Products include 4-[(fluorosulfonyl)oxy]benzoic acid and ethanol.
Reduction: Products include benzoic acid derivatives with a sulfonyl group.
Scientific Research Applications
Chemistry: Benzoic acid, 4-[(fluorosulfonyl)oxy]-, ethyl ester is used as a reagent in organic synthesis. Its unique functional groups make it a valuable intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study enzyme interactions and inhibition. It serves as a substrate analogue in enzyme assays, helping to elucidate the mechanisms of enzyme action.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and other bioactive molecules. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In industrial applications, benzoic acid, 4-[(fluorosulfonyl)oxy]-, ethyl ester is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.
Comparison with Similar Compounds
4-[(Fluorosulfonyl)oxy]benzoic acid: This compound is structurally similar but lacks the ethyl ester group.
4-(Chlorosulfonyl)benzoic acid: Similar in structure but with a chlorosulfonyl group instead of a fluorosulfonyl group.
3,5-Bis(fluorosulfonyl)benzoic acid: Contains two fluorosulfonyl groups, providing different reactivity and applications.
Uniqueness: Benzoic acid, 4-[(fluorosulfonyl)oxy]-, ethyl ester is unique due to the presence of both the fluorosulfonyl and ethyl ester groups. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 4-fluorosulfonyloxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO5S/c1-2-14-9(11)7-3-5-8(6-4-7)15-16(10,12)13/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJHOCQDJHFOCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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